molecular formula C21H26N2O5 B2952485 ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate CAS No. 868224-27-5

ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate

Cat. No.: B2952485
CAS No.: 868224-27-5
M. Wt: 386.448
InChI Key: VGKADHJNSKVUHS-UHFFFAOYSA-N
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Description

Ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is a complex organic compound with a unique structure that includes an isoquinoline core, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate typically involves multi-step organic reactions. One common approach is to start with the isoquinoline core, which is then functionalized through a series of reactions including acylation, alkylation, and esterification. The piperidine ring is introduced via nucleophilic substitution reactions, and the final esterification step involves the reaction of the intermediate with ethyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is unique due to its combination of an isoquinoline core and a piperidine ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications .

Properties

IUPAC Name

ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-3-27-21(26)15(2)28-18-9-7-8-17-16(18)10-13-23(20(17)25)14-19(24)22-11-5-4-6-12-22/h7-10,13,15H,3-6,11-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKADHJNSKVUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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